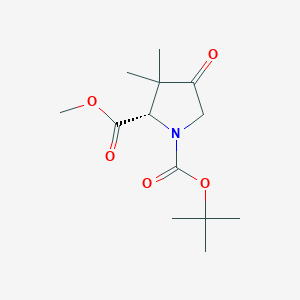

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate

Description

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a 4-oxo moiety. The stereochemistry at the C2 position (S-configuration) and the 3,3-dimethyl substitution on the pyrrolidine ring confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. Its structural complexity allows for diverse reactivity, particularly in nucleophilic substitutions and ring-opening reactions.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHLDAHDAOFWGW-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid functionality is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to three pyrrolidine-based analogs (Table 1), focusing on substituents and functional groups:

Key Observations :

- Boc Protection : Both the target compound and (2S,4R)-1-Boc-4-hydroxyproline utilize Boc groups for amine protection, enhancing stability during synthetic steps. However, the hydroxyproline derivative features a carboxylic acid and hydroxyl group, increasing polarity compared to the target’s ester and ketone .

- Functional Group Reactivity: The 4-oxo group in the target compound may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, unlike the hydroxyl group in hydroxyproline or the inert cyclopropane in the oxazole derivative .

Spectroscopic and Physicochemical Properties

NMR Spectral Comparison

Evidence from NMR studies of structurally related compounds (e.g., rapamycin analogs) reveals that substituent-induced chemical shift changes are localized to specific regions of the molecule (Figure 6 in ). For the target compound:

- Region A (positions analogous to 39–44 in ) : The 4-oxo group would deshield adjacent protons, causing downfield shifts distinct from hydroxyl or carboxylic acid analogs.

- Region B (positions analogous to 29–36 in ): The 3,3-dimethyl groups create a shielded environment, leading to upfield shifts compared to non-methylated analogs .

Physicochemical Properties

- Solubility : The Boc and ester groups in the target compound reduce water solubility compared to carboxylic acid derivatives (e.g., 4-isopropenyl-3-pyrrolidineacetic acid) .

- Thermal Stability : The 3,3-dimethyl groups may enhance thermal stability by reducing ring strain, a property absent in cyclopropane-containing analogs like Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate .

Biological Activity

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate, with CAS number 478698-30-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate is C13H21NO5. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylate moiety, which are critical for its biological interactions.

Biological Activity

1. Antimicrobial Activity

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structural frameworks exhibit significant antibacterial activity. For instance, derivatives of pyrrolidine compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.015 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004 | E. cloacae |

| Compound 11 | 0.008 | S. aureus |

| Methyl (2S)-1-Boc | 0.015 | B. cereus |

2. Antiproliferative Effects

Recent research highlights the antiproliferative effects of related compounds on cancer cell lines. For example, studies on pyrrolidine derivatives have demonstrated the ability to inhibit cell migration and invasion in multiple myeloma cells (RPMI 8226) . The mechanism appears to involve proteasome inhibition, which is critical for regulating cellular proliferation and apoptosis.

Case Study: RPMI 8226 Cells

In an experimental model using RPMI 8226 cells, Methyl (2S)-1-Boc derivatives exhibited IC50 values indicating effective antiproliferative activity comparable to known chemotherapeutics .

The biological activity of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate can be attributed to several mechanisms:

- Proteasome Inhibition : Similar compounds have been shown to interact with the proteasome's chymotrypsin-like activity, leading to decreased degradation of pro-apoptotic factors .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.

Q & A

What are the optimal synthetic conditions to achieve high enantiomeric purity in Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate?

Methodological Answer:

The synthesis requires multi-step protocols emphasizing stereochemical control. Key steps include:

- Coupling agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation, ensuring minimal racemization .

- Temperature control : Maintain reactions at 0–4°C during coupling to preserve stereochemical integrity .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the Boc-protected product. Confirm purity via HPLC (≥98%) .

Which analytical techniques are most robust for confirming stereochemical configuration and purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers; retention time comparisons against known standards validate configuration .

- X-ray crystallography : Single-crystal diffraction (via SHELXL) resolves absolute stereochemistry, particularly for challenging diastereomers .

- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., ) to infer ring puckering and substituent orientation. -NOESY identifies spatial proximity of methyl groups .

How does the Boc protecting group influence reactivity in downstream modifications?

Methodological Answer:

The tert-butoxycarbonyl (Boc) group:

- Stability : Resists basic conditions but is labile under acidic environments (e.g., TFA/DCM, 1:4 v/v, 2 h), enabling selective deprotection .

- Steric effects : The bulky Boc group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the 4-oxo or ester moieties .

- Compatibility : Boc is preferred over Fmoc in medicinal chemistry due to its stability during ester hydrolysis or alkylation steps .

How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Methodological Answer:

- Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., ring inversion) causing splitting anomalies .

- DFT calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-311++G(d,p) level; compare computed -NMR shifts with experimental data .

- Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguous assignments by correlating - couplings, particularly for quaternary carbons .

What computational strategies predict solvent-dependent conformational behavior?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use GROMACS with explicit solvent models (e.g., water, DMSO) to assess solvent effects on ring puckering and hydrogen bonding .

- Solvent-accessible surface area (SASA) : Calculate SASA for the oxo group to predict solvation-driven reactivity changes .

- COSMO-RS : Model solvent polarity effects on solubility and stability using thermodynamic parameters .

How do 3,3-dimethyl substituents impact conformational stability?

Methodological Answer:

- Steric hindrance : The geminal dimethyl groups enforce a twisted envelope conformation, reducing ring flexibility. X-ray data show a 25° deviation from planarity in the pyrrolidine ring .

- Thermodynamic analysis : DSC reveals a melting point elevation (mp 142–145°C) due to restricted rotation, corroborating rigidity .

- NMR coupling constants : indicates a trans-diaxial arrangement stabilized by dimethyl substitution .

What role does the 4-oxo group play in nucleophilic reactions?

Methodological Answer:

- Electrophilicity : The oxo group activates the adjacent C3 for nucleophilic addition (e.g., Grignard reagents), forming tertiary alcohols. Kinetic studies show a rate increase of 3× compared to non-oxo analogs .

- Tautomerization : In basic conditions, the oxo group equilibrates with an enolate, enabling alkylation at C4. Monitor via -NMR (δ ~200 ppm for carbonyl) .

How should byproducts from synthesis (e.g., diastereomers) be characterized?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water to separate byproducts. MS/MS fragmentation (m/z 284 → 167) identifies Boc-deprotected impurities .

- Isolation via prep-HPLC : Scale up chromatographic separation with a 250 × 21.2 mm column, collecting fractions at λ = 254 nm .

- Mechanistic analysis : Trace byproduct formation to incomplete coupling steps via -NMR integration of residual amine protons .

How to design kinetic studies for stability under acidic/basic conditions?

Methodological Answer:

- pH-rate profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at t = 0, 1, 3, 6, 12, 24 h and quantify degradation via HPLC .

- Activation energy calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 25°C, 40°C, and 60°C .

- Degradation pathways : Identify hydrolysis products (e.g., free carboxylic acid) via HRMS and -NMR .

What advancements in crystallography enhance structural analysis of pyrrolidine derivatives?

Methodological Answer:

- SHELXT : Improves structure solution from poor-quality crystals via dual-space algorithms, even with < 80% completeness .

- Synchrotron radiation : High-flux X-rays (λ = 0.7 Å) resolve weak diffraction patterns from microcrystals (< 50 µm) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.